3,9-Dichlorodibenzo[c,e]oxepine-5,7-dione
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Overview
Description
3,9-Dichlorodibenzo[c,e]oxepine-5,7-dione is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the class of dibenzoxepines, which are tricyclic compounds containing an oxepine ring fused with two benzene rings. The presence of chlorine atoms at the 3 and 9 positions adds to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,9-Dichlorodibenzo[c,e]oxepine-5,7-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,9-dichlorodibenzofuran with phosgene in the presence of a base to form the desired oxepine-dione structure .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3,9-Dichlorodibenzo[c,e]oxepine-5,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced products.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxy derivatives .
Scientific Research Applications
3,9-Dichlorodibenzo[c,e]oxepine-5,7-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3,9-Dichlorodibenzo[c,e]oxepine-5,7-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Dibenzoxepin: A tricyclic compound with similar structural features but without chlorine substitutions.
Dibenzazepine: Another tricyclic compound with nitrogen in the ring structure.
Dibenzothiepin: Contains sulfur in the ring structure, offering different chemical properties.
Uniqueness: The chlorine atoms can participate in various substitution reactions, making the compound versatile for chemical modifications .
Properties
CAS No. |
52767-29-0 |
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Molecular Formula |
C14H6Cl2O3 |
Molecular Weight |
293.1 g/mol |
IUPAC Name |
3,9-dichlorobenzo[d][2]benzoxepine-5,7-dione |
InChI |
InChI=1S/C14H6Cl2O3/c15-7-1-3-9-10-4-2-8(16)6-12(10)14(18)19-13(17)11(9)5-7/h1-6H |
InChI Key |
MMRSWCYQEXSCLB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)OC(=O)C3=C2C=CC(=C3)Cl |
Origin of Product |
United States |
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